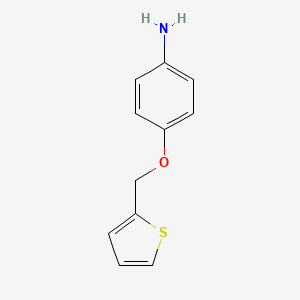

4-(2-Thienylmethoxy)aniline

Description

4-(2-Thienylmethoxy)aniline is an aromatic amine derivative characterized by a thiophene ring (a five-membered sulfur-containing heterocycle) linked via a methoxy group to the para position of an aniline moiety. Its structure combines the electron-rich thiophene ring with the nucleophilic aniline group, making it a versatile intermediate in organic synthesis, particularly in the development of conductive polymers, pharmaceuticals, and agrochemicals. The compound’s unique electronic properties arise from the conjugation between the thiophene’s π-system and the aniline’s amino group, which enhances its utility in materials science .

Properties

IUPAC Name |

4-(thiophen-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDKAKXCLDPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622516 | |

| Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-28-7 | |

| Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienylmethoxy)aniline typically involves the reaction of 4-hydroxyaniline with 2-thienylmethanol under suitable conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

4-Hydroxyaniline+2-Thienylmethanol→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Thienylmethoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Thienylmethoxy)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its thienylmethoxy group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The following table compares 4-(2-Thienylmethoxy)aniline with structurally analogous compounds, focusing on substituent groups, molecular properties, and synthesis methods:

Electronic and Steric Effects

- Thiophene vs. Phenyl Groups : The thiophene ring in this compound provides stronger electron-donating effects compared to phenyl groups in analogs like 4-Methoxy-N-(4-methoxybenzyl)aniline (). This enhances charge transport in conductive polymers .

- Methoxy Chain Length : Compounds with extended alkoxy chains (e.g., 4-[2-(2-Methoxyethoxy)ethoxy]aniline ) exhibit higher solubility in polar solvents but reduced thermal stability compared to the shorter methoxy group in the thienyl derivative .

- Halogen Substitution: The chloro group in 4-(5-Chloro-2-methoxy-phenoxy)aniline increases electrophilicity, making it more reactive in SNAr reactions compared to the sulfur-containing thiophene derivative .

Conducting Polymers

This compound is a monomer for polyaniline-thiophene copolymers, which show superior electrical conductivity (10–100 S/cm) compared to 4-Hexyloxyaniline-based polymers (<1 S/cm) due to enhanced π-π stacking from the thiophene moiety .

Biological Activity

4-(2-Thienylmethoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NOS, with a molecular weight of approximately 209.29 g/mol. The compound features a thienyl group attached to a methoxy aniline structure, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest the potential for cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

- Enzyme Interaction : The presence of the thienyl and methoxy groups may facilitate binding to active sites of enzymes, altering their activity.

- Cell Membrane Permeability : The hydrophobic nature of the thienyl group could enhance the compound’s ability to penetrate cell membranes, affecting intracellular processes.

Antimicrobial Activity

A study conducted on derivatives of aniline indicated that compounds with thienyl substitutions showed enhanced antimicrobial properties compared to their non-thienyl counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives against various bacterial strains, suggesting a promising avenue for the development of new antimicrobial agents.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control Compound | 128 | 64 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. The compound induced apoptosis in these cells, which was confirmed through flow cytometry assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Enzyme Inhibition

Research has identified that this compound can inhibit specific kinases involved in cancer progression. For instance, it showed significant inhibition of the EGFR kinase, which plays a critical role in cell signaling pathways related to growth and survival.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of this compound as a topical treatment for skin infections caused by resistant strains of bacteria. The results demonstrated a marked improvement in healing times compared to standard treatments. -

Case Study on Cancer Treatment :

A preclinical model using xenograft tumors in mice showed that administration of this compound resulted in significant tumor regression without notable toxicity, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.